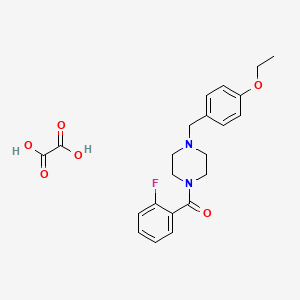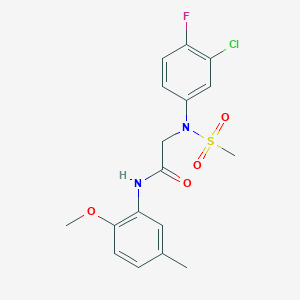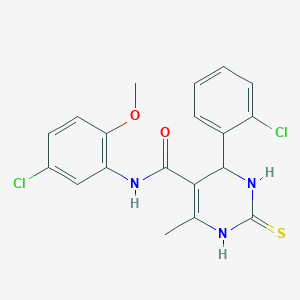![molecular formula C19H24O3 B4938717 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene](/img/structure/B4938717.png)
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene, also known as MMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPE is a member of the family of alkylphenols, which are organic compounds that are commonly used in the production of detergents, plastics, and other industrial products. In recent years, MMPE has gained attention for its potential use as a research tool in various fields of biology and chemistry.
作用机制
The mechanism of action of 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene is not fully understood, but it is thought to involve the binding of the compound to specific receptors or proteins within cells. This binding can then lead to the activation of signaling pathways and downstream effects on cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a number of biochemical and physiological effects on cells and tissues. For example, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.
实验室实验的优点和局限性
One advantage of using 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene in lab experiments is its relatively low cost and availability. Additionally, this compound has been shown to have a high degree of specificity for certain PKC isoforms, which can be useful in studying the effects of these proteins on cellular processes. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of researchers and experimental subjects.
未来方向
There are a number of potential future directions for research into 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene and its applications. One area of interest is in the development of more specific and potent PKC activators, which could have implications for the treatment of diseases such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, the potential toxic effects of this compound need to be further explored in order to ensure its safe use in scientific research.
合成方法
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenol with 2-methoxy-4-methylphenol in the presence of a base catalyst. The resulting product can then be further modified through the addition of ethylene oxide to produce the final compound, this compound.
科学研究应用
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene has been shown to have a number of potential applications in scientific research. One area of interest is in the study of cell signaling pathways, particularly those involving the protein kinase C (PKC) family. This compound has been shown to activate certain isoforms of PKC, which can lead to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-13-6-9-17(18(12-13)20-5)21-10-11-22-19-15(3)8-7-14(2)16(19)4/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTOQOBXPHHDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC(=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-(2-thienyl)acetamide](/img/structure/B4938635.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4938645.png)


![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938687.png)
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4938693.png)

![4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide](/img/structure/B4938704.png)

![1-(2,13a-dihydroxy-4a,6a,13-trimethylicosahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B4938735.png)
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4938742.png)
![1-(2-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4938746.png)
![methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4938755.png)
